molecular formula C15H31ClN2O2 B6177106 rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride, cis CAS No. 2550996-95-5

rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride, cis

Cat. No. B6177106
CAS RN: 2550996-95-5
M. Wt: 306.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride, cis is a useful research compound. Its molecular formula is C15H31ClN2O2 and its molecular weight is 306.9. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride, cis involves the protection of the amine group, followed by the coupling of the protected amine with tert-butyl N-(chlorocarbonyl)carbamate. The resulting intermediate is then deprotected and coupled with (2R,4S)-4-tert-butylpiperidine to form the final product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "(2R,4S)-4-tert-butylpiperidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "methanol", "dichloromethane (DCM)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Step 1: Protection of (2R,4S)-4-tert-butylpiperidine amine group with tert-butyloxycarbonyl (BOC) group using BOC2O and TEA in DCM solvent.", "Step 2: Coupling of tert-butyl N-(chlorocarbonyl)carbamate with BOC-protected (2R,4S)-4-tert-butylpiperidine using DCC and DMAP in DCM solvent.", "Step 3: Deprotection of BOC group using HCl in methanol solvent.", "Step 4: Coupling of deprotected intermediate with (2R,4S)-4-tert-butylpiperidine using DIPEA and DCC in DCM solvent.", "Step 5: Hydrolysis of tert-butyl ester using NaOH in water solvent.", "Step 6: Acidification of reaction mixture using HCl to obtain rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride, cis.", "Step 7: Purification of final product using NaHCO3 and NaCl to obtain pure compound." ] }

CAS RN

2550996-95-5

Molecular Formula

C15H31ClN2O2

Molecular Weight

306.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.